2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide 2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 851131-77-6
VCID: VC6683215
InChI: InChI=1S/C20H21N3O2S/c1-14-6-4-9-18(15(14)2)23-11-10-21-20(23)26-13-19(24)22-16-7-5-8-17(12-16)25-3/h4-12H,13H2,1-3H3,(H,22,24)
SMILES: CC1=C(C(=CC=C1)N2C=CN=C2SCC(=O)NC3=CC(=CC=C3)OC)C
Molecular Formula: C20H21N3O2S
Molecular Weight: 367.47

2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide

CAS No.: 851131-77-6

VCID: VC6683215

Molecular Formula: C20H21N3O2S

Molecular Weight: 367.47

* For research use only. Not for human or veterinary use.

2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide - 851131-77-6

Description

Structural Details

  • IUPAC Name: 2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide

  • Molecular Formula: C18H19N3O2S

  • Molecular Weight: Approximately 341.43 g/mol

  • Chemical Structure: The compound features an imidazole ring substituted with a 2,3-dimethylphenyl group and a sulfanyl linkage to an acetamide moiety bearing a 3-methoxyphenyl substituent.

SMILES Notation

CC1=C(C(=CC=C1)C2=NC=CN2SC(=O)NC3=CC(=CC=C3)OC)

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Imidazole Core: The imidazole ring is synthesized via cyclization reactions involving aldehydes, amines, and nitriles.

  • Substitution with the Dimethylphenyl Group: Electrophilic aromatic substitution introduces the dimethylphenyl moiety.

  • Attachment of Sulfanyl Linkage: The thiol group is introduced through nucleophilic substitution.

  • Acetamide Functionalization: The final step involves coupling the sulfanyl-imidazole intermediate with a methoxy-substituted acetamide derivative.

Reaction conditions often include mild bases or acids, organic solvents (e.g., ethanol or dichloromethane), and controlled temperatures to ensure specificity.

Potential Pharmacological Uses

Compounds with similar structures have been studied for:

  • Anticancer Activity: Imidazole derivatives are known for their ability to inhibit enzymes involved in tumor growth.

  • Antimicrobial Properties: Sulfanyl and imidazole groups often enhance activity against bacterial and fungal pathogens.

  • Anti-inflammatory Effects: The acetamide group may contribute to COX enzyme inhibition.

Table: Comparative Data on Related Compounds

Compound NameActivityIC50/EC50 (µM)References
Imidazole-Sulfanyl DerivativesAnticancer~10–50
N-Methoxyphenyl AcetamidesAnti-inflammatory~5–20
Dimethylphenyl-Imidazole ConjugatesAntimicrobial~15–40

The compound under study may exhibit similar activities but requires experimental validation.

Challenges

  • The synthesis process may involve multiple steps with moderate yields.

  • Limited experimental data on its biological activity.

Future Research

  • Conducting in vitro and in vivo studies to evaluate pharmacological effects.

  • Exploring structure-activity relationships (SAR) by modifying substituents on the imidazole or phenyl rings.

  • Assessing toxicity and metabolic stability in preclinical models.

This comprehensive analysis highlights the chemical, synthetic, and potential pharmacological aspects of "2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide." Further research is necessary to unlock its full potential as a therapeutic agent.

CAS No. 851131-77-6
Product Name 2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide
Molecular Formula C20H21N3O2S
Molecular Weight 367.47
IUPAC Name 2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide
Standard InChI InChI=1S/C20H21N3O2S/c1-14-6-4-9-18(15(14)2)23-11-10-21-20(23)26-13-19(24)22-16-7-5-8-17(12-16)25-3/h4-12H,13H2,1-3H3,(H,22,24)
Standard InChIKey LMQWBALHSFWHKC-UHFFFAOYSA-N
SMILES CC1=C(C(=CC=C1)N2C=CN=C2SCC(=O)NC3=CC(=CC=C3)OC)C
Solubility not available
PubChem Compound 4184689
Last Modified Aug 18 2023

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367.4638 g/mol